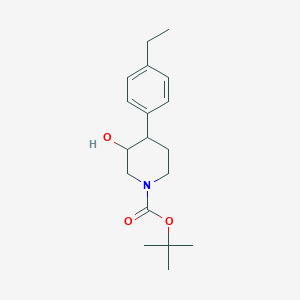

Tert-butyl 4-(4-ethylphenyl)-3-hydroxypiperidine-1-carboxylate

Description

Tert-butyl 4-(4-ethylphenyl)-3-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the nitrogen position, a 4-ethylphenyl substituent at the 4-position, and a hydroxyl group at the 3-position of the piperidine ring. This structure is critical in medicinal chemistry, as the tert-butyl carbamate group enhances metabolic stability, while the hydroxyl and aromatic substituents influence solubility, hydrogen bonding, and receptor interactions. The compound’s InChIKey (IUBPNINBKDKRNK-UHFFFAOYSA-N) and CAS number (1354957-71-3) confirm its unique identity .

Properties

Molecular Formula |

C18H27NO3 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

tert-butyl 4-(4-ethylphenyl)-3-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C18H27NO3/c1-5-13-6-8-14(9-7-13)15-10-11-19(12-16(15)20)17(21)22-18(2,3)4/h6-9,15-16,20H,5,10-12H2,1-4H3 |

InChI Key |

IUBPNINBKDKRNK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CCN(CC2O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-ethylphenyl)-3-hydroxypiperidine-1-carboxylate typically involves the reaction of 4-ethylphenylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors may also be explored to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-ethylphenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(4-ethylphenyl)-3-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-ethylphenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Hydroxyl vs. Oxo Group at Position 3

- Tert-butyl 4-(4-ethylphenyl)-3-oxopiperidine-1-carboxylate: Replacing the hydroxyl with a ketone (oxo) group eliminates hydrogen-bond donor capacity, increasing lipophilicity (logP ~2.77 inferred from analogs) and altering metabolic pathways .

Aromatic Substituents at Position 4

- Tert-butyl 4-(2,5-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate :

The 2,5-dimethoxyphenyl group introduces electron-donating methoxy substituents, enhancing π-π stacking and altering electronic properties compared to the 4-ethylphenyl analog. This modification may improve CNS penetration .

Piperidine Backbone Modifications

- Tert-butyl trans-4-[(cyclopropylcarbonyl)amino]-3-hydroxypiperidine-1-carboxylate (C37): A cyclopropylcarbonylamino group at position 4 introduces conformational rigidity and additional hydrogen-bond acceptor sites, which may enhance selectivity in kinase inhibition .

Key Observations :

Hydroxyl Group Impact: The 3-hydroxyl group in the target compound improves aqueous solubility compared to non-polar analogs like the 4-methylpentyl derivative (logP ~4.2) .

Aromatic Substituent Effects : Electron-withdrawing groups (e.g., fluoro in 4-fluoro-3-methylphenyl analog) increase metabolic stability but may reduce solubility .

Biological Relevance: MAZ1310, a structurally complex analog with a tert-butyl carbamate and quinazolinone moiety, showed poor biological tolerance despite similar carbamate protection, highlighting the sensitivity of activity to substituent choice .

Biological Activity

Tert-butyl 4-(4-ethylphenyl)-3-hydroxypiperidine-1-carboxylate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a piperidine derivative. Its chemical formula is , and it features a tert-butyl group, a hydroxyl group, and an ethylphenyl moiety attached to the piperidine ring. The presence of these functional groups contributes to its unique biological properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially impacting processes such as neurotransmitter synthesis or degradation.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and signaling pathways related to mood and cognition.

Antimicrobial Activity

Recent studies have indicated that piperidine derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 2.5 mg/mL | |

| Pseudomonas aeruginosa | 5 mg/mL | |

| Escherichia coli | 10 mg/mL |

These findings suggest that the compound may possess moderate to good antibacterial activity, warranting further investigation into its potential as a therapeutic agent.

Cancer Research

Piperidine derivatives have shown promise in cancer therapy due to their ability to induce apoptosis in tumor cells. For example, studies have demonstrated that certain piperidine-based compounds exhibit cytotoxic effects on cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism involves the induction of apoptosis through mitochondrial pathways, making these compounds candidates for further development in anticancer therapies .

Case Studies

- Antibacterial Screening : A study screened various piperidine derivatives against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The results indicated that certain derivatives exhibited significant antibacterial activity comparable to conventional antibiotics .

- Cytotoxicity Assays : In research focused on anticancer properties, this compound was tested alongside established chemotherapeutics like bleomycin. The results showed enhanced cytotoxicity and apoptosis induction in treated cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.